![molecular formula C14H17ClO5 B2670586 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid CAS No. 182922-17-4](/img/structure/B2670586.png)
4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid” is a chemical compound with the CAS Number: 182922-17-4 . It has a molecular weight of 300.74 and its IUPAC name is 4-{4-[(3-chloropropanoyl)oxy]butoxy}benzoic acid . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Stereochemistry of Friedel-Crafts Reaction
A study by Segi et al. (1982) investigates the Friedel-Crafts alkylation of benzene with optically active compounds in the presence of Lewis acids, resulting in the production of various by-products through chlorine atom attacks. This research might provide insights into how similar reactions could apply to the compound of interest, emphasizing the impact of stereochemistry in synthetic organic chemistry (Segi et al., 1982).
Degradation of Organic Compounds
Sun and Pignatello (1993) discuss the mineralization of organic compounds by advanced oxidation processes, identifying transient products formed during degradation. This study can shed light on the degradation pathways that might be relevant for the environmental breakdown or processing of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid, offering insights into potential environmental impacts and remediation strategies (Sun & Pignatello, 1993).
Optical Gating of Photosensitive Synthetic Ion Channels
Research by Ali et al. (2012) explores the use of photolabile protecting groups for the optical gating of nanofluidic devices, indicating potential applications in controlled release and sensing technologies. This study suggests that compounds like this compound, if similarly photosensitive, could have applications in the development of advanced materials and nanotechnology (Ali et al., 2012).
Molecular Design for Selective Extraction
Research on the synthesis of compounds for selective metal extraction, such as the study by Hayashita et al. (1999), focuses on designing molecules with specific frameworks for binding to certain ions. Such studies offer a perspective on how this compound might be tailored for applications in selective extraction or chelation therapy, depending on its chemical structure and binding properties (Hayashita et al., 1999).
Peroxi-Coagulation and Photoperoxi-Coagulation Treatments
Studies like the one conducted by Brillas et al. (2003) on the degradation of herbicides demonstrate the potential for using electrochemical methods in the treatment of water contaminated with organic pollutants. This suggests that similar compounds, including this compound, might be effectively removed from water sources using advanced oxidation techniques (Brillas et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .
Eigenschaften
IUPAC Name |
4-[4-(3-chloropropanoyloxy)butoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCZYPWQNNMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCOC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
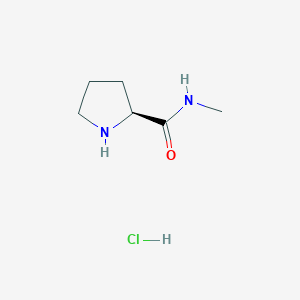
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)
![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)
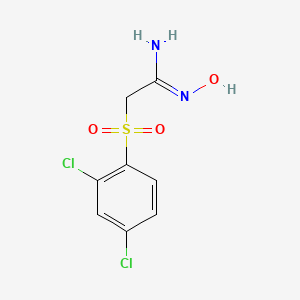
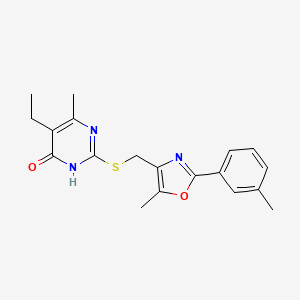
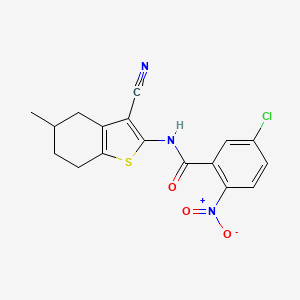
![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)
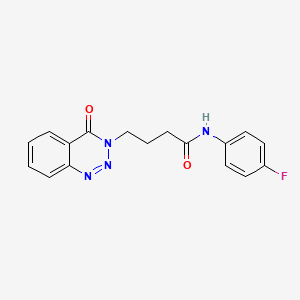
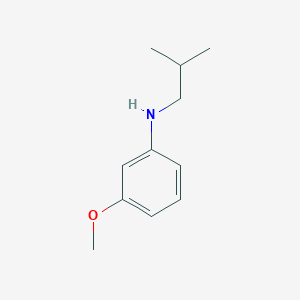
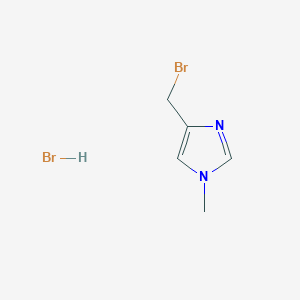
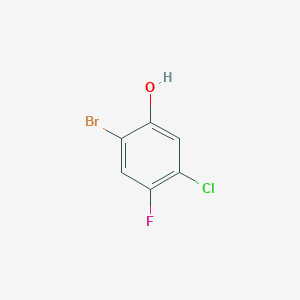

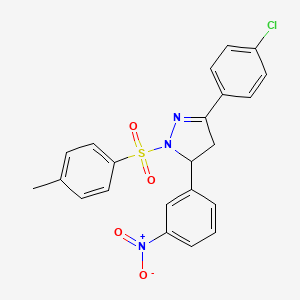
![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)
